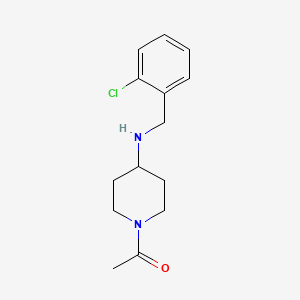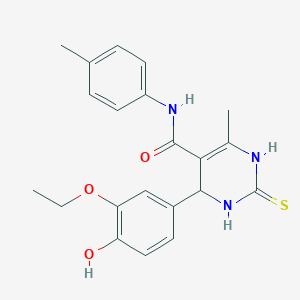![molecular formula C19H23ClN2O B5032802 1-(2-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B5032802.png)
1-(2-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound has a unique structure that combines a chlorophenyl group and a methoxy-methylphenyl group attached to a piperazine ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylamine and 4-methoxy-3-methylbenzyl chloride.
Formation of Intermediate: The first step involves the reaction of 2-chlorophenylamine with a suitable reagent to form an intermediate compound.
Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Final Product Formation: The final step involves the purification and isolation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common techniques like crystallization, distillation, and chromatography are employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chlorophenyl)piperazine: A simpler derivative with only a chlorophenyl group attached to the piperazine ring.
4-[(4-Methoxy-3-methylphenyl)methyl]piperazine: A derivative with only a methoxy-methylphenyl group attached to the piperazine ring.
Uniqueness
1-(2-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine is unique due to the presence of both the chlorophenyl and methoxy-methylphenyl groups, which may confer distinct chemical and biological properties compared to its simpler counterparts. This dual substitution pattern can lead to enhanced activity and selectivity in various applications.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-15-13-16(7-8-19(15)23-2)14-21-9-11-22(12-10-21)18-6-4-3-5-17(18)20/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCKIRKVAXFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,4S)-1-[(8-chloroquinolin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5032724.png)
![N-methyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5032732.png)
![N-[5-(anilinocarbonyl)-2-chlorophenyl]-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5032738.png)

![3-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5032744.png)
![5'-(4-methylphenyl)-3'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5032754.png)

![1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5032764.png)
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5032770.png)
![N-(4-isopropylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5032774.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5032791.png)
![(3Z)-5-(6-methylnaphthalen-2-yl)-3-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B5032797.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5032812.png)
![2-(3-{2-[(4-butylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5032819.png)
